molecular formula C21H23N3O2 B1675985 N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 1048973-47-2

N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No. B1675985
M. Wt: 349.4 g/mol
InChI Key: ZGQHMZCITJHYOW-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide”, also known as MDA-19 or BZO-HEXOXIZID, is a synthetic cannabinoid . It belongs to the group of synthetic cannabinoid receptor agonists . The molecular formula of this compound is C21H23N3O2 .


Synthesis Analysis

MDA-19 was first synthesized in 2008 as a selective type-2 cannabinoid receptor (CB2) agonist due to its potential to treat neuropathic pain . The synthesis process and further analysis of this compound are detailed in various scientific papers .


Molecular Structure Analysis

The molecular structure of MDA-19 is complex, with a molecular weight of 349.4262 g/mol . The InChI Key of the compound is ZGQHMZCITJHYOW-QOCHGBHMSA-N .


Chemical Reactions Analysis

The chemical reactions involving MDA-19 are complex and involve multiple steps . Further details about these reactions can be found in the referenced scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of MDA-19 are detailed in various scientific papers . The compound has a complex structure and specific physical and chemical properties that contribute to its biological activity .

Scientific Research Applications

Apoptosis Induction in Cancer Research

N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide derivatives have been identified as potent inducers of apoptosis in cancer cells. A study by Sirisoma et al. (2009) discovered a series of substituted benzohydrazides that function as apoptosis inducers. Particularly, N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide demonstrated significant potency in human colorectal carcinoma cells, suggesting its potential application in cancer treatment (Sirisoma et al., 2009).

Thrombopoietin Receptor Agonists

Tang et al. (2010) explored the role of oxoindolin-3-ylidene ethyl benzohydrazides as thrombopoietin (TPO) receptor agonists. This suggests their potential application in disorders related to platelet production and function, such as thrombocytopenia (Tang et al., 2010).

Analgesic and Anti-Inflammatory Properties

Research by Saravanan et al. (2012) on N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives revealed significant analgesic and anti-inflammatory activities. These findings suggest their potential as therapeutic agents for pain and inflammation management (Saravanan et al., 2012).

Antimicrobial Applications

Tiwari et al. (2016) synthesized 2,3-dihydrooxazole-spirooxindole derivatives starting from N'-(2-oxoindolin-3-ylidene) benzohydrazide and found them to exhibit good antibacterial and antifungal activity. This indicates the potential use of these compounds in treating microbial infections (Tiwari et al., 2016).

Solubility and Solvation Behavior Analysis

Shakeel et al. (2016) conducted a study on the solubility and solvation behavior of N'-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide. Understanding these properties is crucial for the development of pharmaceutical formulations and drug delivery systems [(Shakeel et al., 2016)](https://consensus.app/papers/solubility-solvation-behavior-n′1nmethyl-shakeel/6d54ea42cf6d59768679b6a8f7b22575/?utm_source=chatgpt).

Anticancer Agent Synthesis and Evaluation

Katiyar et al. (2015) synthesized N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives and evaluated their cytotoxic properties against various cancer cell lines. The study identified specific derivatives as potent inhibitors, suggesting their potential as anticancer agents (Katiyar et al., 2015).

Anti-Mycobacterial Activity

A study by Abdu-Allah et al. (2017) focused on synthesizing benzohydrazide derivatives and evaluating their activity against Mycobacterium tuberculosis. This indicates their potential in developing new treatments for tuberculosis (Abdu-Allah et al., 2017).

Potential Antitumor Applications

Zhong et al. (2007) explored the crystal structures of copper(II), manganese(II), and nickel(II) complexes with N'-(2-oxoindolin-3-ylidene)benzohydrazide. The Cu(II) complex showed significant antitumor activity, suggesting its potential use in cancer therapy (Zhong et al., 2007).

Antioxidant Activity

Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated their anticancer and antioxidant activities. This research highlights the potential of these compounds in developing antioxidant agents for various pathological conditions (Gudipati et al., 2011).

Future Directions

The future directions for research on MDA-19 could include further exploration of its potential therapeutic uses, as well as a deeper understanding of its synthesis, chemical reactions, and safety profile .

properties

IUPAC Name

N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNRTDOKKSWDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029871, DTXSID401345281
Record name N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide

CAS RN

1048973-47-2, 1104302-26-2
Record name MDA-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BZO-HEXOXIZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Reactant of Route 2
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Reactant of Route 4
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide

Citations

For This Compound
6
Citations
KRG de Araujo, AL Fabris, LF Neves Júnior… - Forensic toxicology, 2023 - Springer
Purpose MDA-19 or BZO-HEXOXIZID (N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-benzohydrazide), in a more recent nomenclature, was first synthesized in 2008 as a …
Number of citations: 5 link.springer.com
KZH Lee, Z Wang, CY Fong, EML Goh… - Clinical …, 2022 - academic.oup.com
Background The continuous introduction of new synthetic cannabinoid (SC) subtypes and analogues remains a major problem worldwide. Recently, a new “OXIZID” generation of SCs …
Number of citations: 5 academic.oup.com
MH Deventer, K Van Uytfanghe… - Drug Testing and …, 2022 - Wiley Online Library
In recent years, several nations have implemented various measures to control the surge of new synthetic cannabinoid receptor agonists (SCRAs) entering the recreational drug market. …
S Watanabe, S Baginski, T Iwai… - Journal of Analytical …, 2023 - academic.oup.com
A new class of synthetic cannabinoids termed OXIZIDs has recently emerged on the recreational drug market. In order to continue the detection of new drugs in biological specimens, …
Number of citations: 4 academic.oup.com
JC Hancox, CS Copeland, SC Harmer… - Journal of Molecular and …, 2023 - Elsevier
Synthetic cannabinoid receptor agonists (SCRAs) have been associated with QT interval prolongation. Limited preclinical information on SCRA effects on cardiac electrogenesis results …
Number of citations: 0 www.sciencedirect.com
KE Overdahl, R Sutton, J Sun, NJ DeStefano… - … Science: Processes & …, 2021 - pubs.rsc.org
A comprehensive, non-targeted analysis of polar organic pollutants using high resolution/accurate mass (HR/AM) mass spectrometry approaches has been applied to water samples …
Number of citations: 27 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.